Catechol Dimethylether-d6

Quantitative Bioanalysis Isotope Dilution Mass Spectrometry LC-MS/MS Method Development

Catechol Dimethylether-d6 (CAS 24658-24-0), also known as Veratrole-d6 or 1,2-Dimethoxybenzene-d6, is a deuterated derivative of catechol dimethyl ether, where six hydrogen atoms on the two methoxy groups are replaced with deuterium. This compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry applications, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance accuracy and precision in complex biological and environmental matrices.

Molecular Formula C8H10O2
Molecular Weight 144.2 g/mol
CAS No. 24658-24-0
Cat. No. B020306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatechol Dimethylether-d6
CAS24658-24-0
Synonyms1,2-Di(methoxy-d3)benzene; 
Molecular FormulaC8H10O2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC
InChIInChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3
InChIKeyABDKAPXRBAPSQN-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Catechol Dimethylether-d6 (CAS 24658-24-0): Stable Isotope-Labeled Internal Standard for Precise LC-MS Quantification and Metabolic Tracing


Catechol Dimethylether-d6 (CAS 24658-24-0), also known as Veratrole-d6 or 1,2-Dimethoxybenzene-d6, is a deuterated derivative of catechol dimethyl ether, where six hydrogen atoms on the two methoxy groups are replaced with deuterium . This compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry applications, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance accuracy and precision in complex biological and environmental matrices [1]. The compound is characterized by high isotopic enrichment (typically 98-99 atom % D) and chemical purity (≥98%) , enabling its use in metabolic flux analysis, reaction mechanism elucidation, and as a tracer in pharmacokinetic studies [2].

Why Non-Deuterated Veratrole or Alternate Isotopologues Cannot Simply Replace Catechol Dimethylether-d6 in Quantitative Analytical Workflows


Substituting Catechol Dimethylether-d6 with its non-deuterated analog (Veratrole, CAS 91-16-7) or with less extensively deuterated isotopologues (e.g., Veratrole-d2-1) introduces significant analytical variability and invalidates the fundamental principle of isotope dilution mass spectrometry (IDMS). The core requirement for a SIL-IS is that it must co-elute and undergo identical ionization and sample preparation behavior as the target analyte, yet remain spectrometrically distinguishable. Non-deuterated veratrole cannot be spectrally resolved from the analyte, while under-deuterated analogs often exhibit differential chromatographic retention [1] and fail to provide the necessary mass shift for unambiguous quantification, especially in high-resolution mass spectrometry workflows where isotopic cross-talk is a concern [2]. Furthermore, the specific six-deuterium label of Catechol Dimethylether-d6 offers an optimal balance between sufficient mass difference (+6 Da) and minimized deuterium isotope effects on retention time, a critical factor for robust method validation [3].

Quantitative Comparative Evidence: Catechol Dimethylether-d6 vs. Alternative Isotopologues and Non-Deuterated Veratrole


Optimal Mass Shift (+6 Da) for High-Resolution LC-MS/MS Quantification vs. Under-Deuterated Analogs

Catechol Dimethylether-d6 provides a +6 Da mass shift relative to the unlabeled analyte (Veratrole, MW 138.16 g/mol), enabling clear spectral resolution in low-resolution and high-resolution mass spectrometry platforms. This is superior to under-deuterated alternatives like Veratrole-d2-1 (+2 Da shift, MW 140.18 g/mol), which may suffer from isotopic cross-talk and insufficient mass separation in complex matrices, particularly when using unit resolution instruments . The +6 Da shift also minimizes the risk of overlap with the M+2 isotope peak of the native analyte, a common issue with +2 Da labeled standards [1].

Quantitative Bioanalysis Isotope Dilution Mass Spectrometry LC-MS/MS Method Development

Superior Isotopic Enrichment and Chemical Purity for Enhanced Assay Linearity and Sensitivity

Commercially available Catechol Dimethylether-d6 typically exhibits high isotopic enrichment (≥98 atom % D, often 99 atom % D) and high chemical purity (≥98%) . This is a critical differentiator from some alternate suppliers or less rigorously controlled deuterated analogs (e.g., Veratrole-d2-1 with reported purity of 95%) . Lower isotopic purity introduces unlabeled analyte into the internal standard, leading to an overestimation of the target analyte concentration and a compromised limit of detection (LOD) and lower limit of quantification (LLOQ). The high chemical purity minimizes interference from structurally related impurities that could co-elute and cause ion suppression or enhancement [1].

Isotopic Purity Method Validation Trace-Level Quantification

Minimal Deuterium-Induced Retention Time Shift for Reliable Co-Elution with Analyte

Deuterium labeling can cause a slight shift in reversed-phase LC retention time (typically 0.01-0.03 minutes earlier for deuterated analogs) [1]. While unavoidable, the magnitude of this shift is influenced by the number and location of deuterium atoms. For Catechol Dimethylether-d6, the shift is minimal, ensuring near-identical chromatographic behavior and ionization efficiency with the unlabeled veratrole analyte. This contrasts with higher-order deuterated analogs (e.g., Veratrole-d10 with 10 deuterium atoms), where the cumulative isotope effect can result in a significantly larger retention time difference (up to 1.2 min reported for some compounds), potentially causing the internal standard to elute outside the optimal matrix effect compensation window [2]. The six-deuterium label represents an empirical optimum for balancing mass shift and chromatographic fidelity [3].

Chromatographic Resolution Isotope Effects LC-MS Method Robustness

Validated Performance in Biological Tracer Studies for Metabolic Pathway Elucidation

The utility of Catechol Dimethylether-d6 is not limited to in vitro analytical chemistry; it has demonstrated efficacy as a metabolic tracer in complex biological systems. A study by Gupta et al. (2012) [1] employed a stable isotope-assisted mass spectrometry approach to elucidate the biosynthesis of veratrole in Silene latifolia flowers. Feeding experiments with [2H6]-catechol resulted in the successful recovery of the deuterium label in veratrole, confirming catechol as a direct intermediate in the salicylic acid catabolism pathway to veratrole. This in vivo application validates the compound's suitability for tracking metabolic conversions, a capability not shared by non-deuterated veratrole or isotopologues without specific labeling. The specific six-deuterium label on the methoxy groups allowed for unambiguous tracking of the O-methylation step [2].

Metabolic Flux Analysis Stable Isotope Tracing Plant Biochemistry

Definitive Application Scenarios for Procuring Catechol Dimethylether-d6 Based on Quantitative Differentiation


Quantitative Bioanalysis of Veratrole and Related Metabolites in Plasma/Serum via LC-MS/MS

When developing and validating a bioanalytical method for the quantification of veratrole or its metabolites in complex matrices like plasma or serum, Catechol Dimethylether-d6 is the preferred internal standard. The +6 Da mass shift provides unambiguous detection and quantification, free from isotopic cross-talk from the native analyte, while the minimal retention time shift ensures accurate correction for matrix-induced ion suppression or enhancement, a critical requirement for meeting regulatory bioanalytical method validation guidelines [1]. Under-deuterated or non-deuterated alternatives are unsuitable due to either lack of spectral resolution or inability to correct for matrix effects [2].

Environmental Fate and Transport Studies of Catechol-Derived Pollutants

For researchers investigating the degradation, sorption, or transport of catechol-derived environmental contaminants in soil and water systems, Catechol Dimethylether-d6 serves as an ideal surrogate tracer. Its high isotopic purity (>98 atom % D) minimizes the introduction of unlabeled compound into the experimental system, which would otherwise confound quantification of naturally occurring or low-concentration analytes [1]. The compound's chemical stability under recommended storage conditions (-20°C) ensures long-term experimental consistency, a key advantage over non-deuterated analogs that may be more prone to degradation or interference from protonated impurities [2].

Metabolic Engineering and Pathway Elucidation in Plant Systems Producing Phenylpropanoid Volatiles

In plant biochemistry and metabolic engineering research aimed at modifying volatile organic compound (VOC) emissions (e.g., pollinator attraction, plant defense), Catechol Dimethylether-d6 is a validated tracer for tracking the O-methylation step in the biosynthesis of veratrole and related phenylpropanoids [1]. Its successful use in feeding studies with Silene latifolia demonstrates its in vivo stability and ability to label downstream products, enabling precise determination of metabolic flux and pathway bottlenecks that cannot be assessed with non-labeled or sub-optimally labeled compounds [2]. This makes it an essential procurement for laboratories focused on plant secondary metabolism.

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